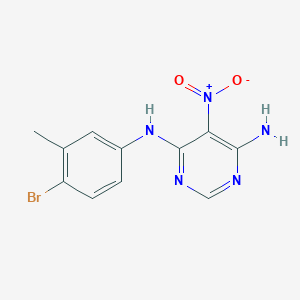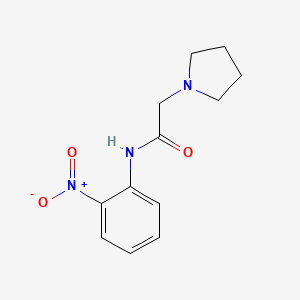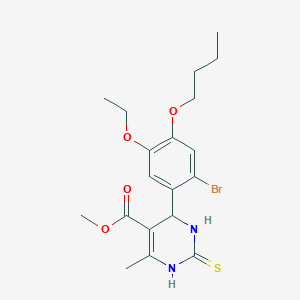![molecular formula C21H27N5O3 B4138051 N-(2,3-dimethylphenyl)-N'-{2-[4-(4-nitrophenyl)-1-piperazinyl]ethyl}urea](/img/structure/B4138051.png)
N-(2,3-dimethylphenyl)-N'-{2-[4-(4-nitrophenyl)-1-piperazinyl]ethyl}urea
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-N'-{2-[4-(4-nitrophenyl)-1-piperazinyl]ethyl}urea, also known as DMP-777, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis.
Mécanisme D'action
The mechanism of action of N-(2,3-dimethylphenyl)-N'-{2-[4-(4-nitrophenyl)-1-piperazinyl]ethyl}urea involves the inhibition of PKC activity by binding to the enzyme's regulatory domain. This leads to the inhibition of downstream signaling pathways that are regulated by PKC, resulting in various cellular effects such as decreased cell proliferation, increased apoptosis, and altered gene expression.
Biochemical and Physiological Effects
N-(2,3-dimethylphenyl)-N'-{2-[4-(4-nitrophenyl)-1-piperazinyl]ethyl}urea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential anti-cancer agent. It has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-(2,3-dimethylphenyl)-N'-{2-[4-(4-nitrophenyl)-1-piperazinyl]ethyl}urea has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dimethylphenyl)-N'-{2-[4-(4-nitrophenyl)-1-piperazinyl]ethyl}urea has several advantages for use in lab experiments. It is a potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in various cellular processes. It is also relatively easy to synthesize and has high purity and yield. However, there are also some limitations to its use in lab experiments. It has limited solubility in aqueous solutions, which may limit its use in certain experimental settings. Additionally, its effects on other cellular processes may limit its specificity for studying PKC-related signaling pathways.
Orientations Futures
There are several future directions for the study of N-(2,3-dimethylphenyl)-N'-{2-[4-(4-nitrophenyl)-1-piperazinyl]ethyl}urea. One potential direction is the development of more potent and selective PKC inhibitors based on the structure of N-(2,3-dimethylphenyl)-N'-{2-[4-(4-nitrophenyl)-1-piperazinyl]ethyl}urea. Another potential direction is the investigation of the role of PKC in various diseases and the development of PKC-targeted therapies. Additionally, the use of N-(2,3-dimethylphenyl)-N'-{2-[4-(4-nitrophenyl)-1-piperazinyl]ethyl}urea in combination with other anti-cancer or anti-inflammatory agents may have synergistic effects and may lead to the development of more effective therapies.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-N'-{2-[4-(4-nitrophenyl)-1-piperazinyl]ethyl}urea has been extensively studied for its potential applications in scientific research. It has been shown to be a potent and selective inhibitor of PKC, which makes it a valuable tool for studying the role of PKC in various cellular processes. PKC is involved in signal transduction pathways that regulate cell growth, differentiation, and apoptosis, and its dysregulation has been implicated in various diseases such as cancer, diabetes, and cardiovascular disease.
Propriétés
IUPAC Name |
1-(2,3-dimethylphenyl)-3-[2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-16-4-3-5-20(17(16)2)23-21(27)22-10-11-24-12-14-25(15-13-24)18-6-8-19(9-7-18)26(28)29/h3-9H,10-15H2,1-2H3,(H2,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNLPWIAQZLOPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylphenyl)-3-[2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-aminophenyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B4137972.png)
![N-(3-chlorophenyl)-3-nitro-4-[(2-phenylethyl)amino]benzamide](/img/structure/B4137977.png)

![3,4-dichloro-N-[1-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4137991.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-(4-nitrophenoxy)acetamide](/img/structure/B4137992.png)

![3,6-dichloro-N-[4-(1-piperidinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4138000.png)
![1-cyclopentyl-N-[2-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4138005.png)
![ethyl 4-({2-[(4,6-diamino-2-pyrimidinyl)thio]propanoyl}amino)benzoate](/img/structure/B4138021.png)
![N-(3-{2-[(2-ethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide oxalate](/img/structure/B4138022.png)
![2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride](/img/structure/B4138033.png)
![5-chloro-N-isopropyl-2-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4138035.png)

